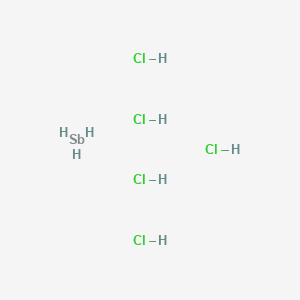
Stibane;pentahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stibane;pentahydrochloride can be synthesized through the reaction of antimony trioxide (Sb₂O₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction proceeds as follows: [ 2 \text{Sb}_2\text{O}_3 + 3 \text{LiAlH}_4 \rightarrow 4 \text{SbH}_3 + 1.5 \text{Li}_2\text{O} + 1.5 \text{Al}_2\text{O}_3 ] Alternatively, stibane can be produced by reacting antimony trichloride (SbCl₃) with sodium borohydride (NaBH₄): [ 4 \text{SbCl}_3 + 3 \text{NaBH}_4 \rightarrow 4 \text{SbH}_3 + 3 \text{NaCl} + 3 \text{BCl}_3 ]
Industrial Production Methods
Industrial production of this compound typically involves the reduction of antimony compounds with hydrogen gas in the presence of a catalyst. The process requires careful control of temperature and pressure to ensure the safe handling of the highly toxic and flammable stibane gas.
Análisis De Reacciones Químicas
Types of Reactions
Stibane;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: Stibane is readily oxidized by oxygen or air to form antimony trioxide (Sb₂O₃) and water. [ 2 \text{SbH}_3 + 3 \text{O}_2 \rightarrow \text{Sb}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Decomposition: Stibane decomposes at elevated temperatures to produce antimony and hydrogen gas. [ 2 \text{SbH}_3 \rightarrow 3 \text{H}_2 + 2 \text{Sb} ]
Substitution: Stibane can undergo substitution reactions with various reagents to form stibanyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxygen, hydrogen, and various halides. Reactions are typically carried out under controlled conditions to prevent the release of toxic gases.
Major Products
The major products formed from the reactions of this compound include antimony trioxide, hydrogen gas, and various stibanyl derivatives.
Aplicaciones Científicas De Investigación
Stibane;pentahydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of stibanyl compounds and other organometallic derivatives.
Biology: Investigated for its potential use in biological assays and as a tool for studying antimony metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of stibane;pentahydrochloride involves its interaction with sulfhydryl groups in enzymes and proteins. This interaction can inhibit enzyme activity and disrupt cellular processes. The compound’s toxicity is primarily due to its ability to interfere with tissue respiration and other vital functions.
Comparación Con Compuestos Similares
Stibane;pentahydrochloride can be compared to other pnictogen hydrides, such as:
Ammonia (NH₃): A lighter analogue of stibane with similar pyramidal molecular geometry.
Phosphine (PH₃): Another pnictogen hydride with similar chemical properties but lower toxicity.
Arsine (AsH₃): A heavier analogue of stibane with comparable toxicity and reactivity.
This compound is unique due to its specific reactivity and applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
Cl5H8Sb |
|---|---|
Peso molecular |
307.1 g/mol |
Nombre IUPAC |
stibane;pentahydrochloride |
InChI |
InChI=1S/5ClH.Sb.3H/h5*1H;;;; |
Clave InChI |
QFJJIKGZKLCYFT-UHFFFAOYSA-N |
SMILES canónico |
Cl.Cl.Cl.Cl.Cl.[SbH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
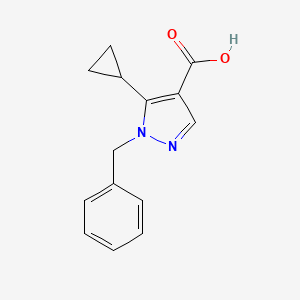
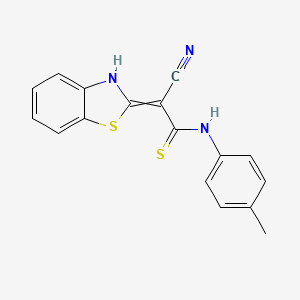
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)


![6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride](/img/structure/B12430491.png)
![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)

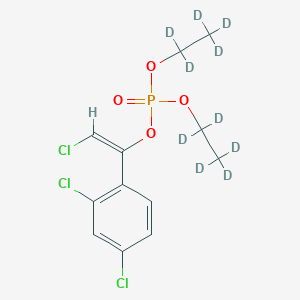
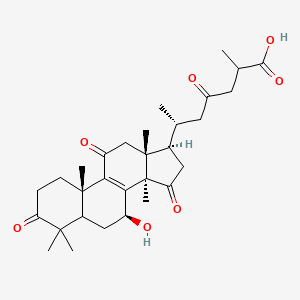
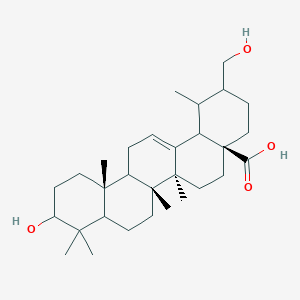

![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
